![molecular formula C22H26FN3O3 B2908140 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097925-53-4](/img/structure/B2908140.png)
6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Binding Studies
The crystal structure analysis of compounds similar to 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one reveals intricate molecular conformations and interactions. For instance, a study on marbofloxacin, a compound with a related structure, highlighted its planar conformation and intramolecular hydrogen bonding, which could infer the significance of structural configuration in biological activity and receptor binding affinity (Jin Shen et al., 2012). Similarly, the synthesis and crystal structure analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one provided insights into its potential inhibitory effects on NAMPT, suggesting a method for targeting specific enzymatic pathways in disease treatment (K. Anitha et al., 2020).
Potential Therapeutic Applications
The selective inhibition of dopamine D-2 and serotonin 5-HT2 receptors by 3-substituted 1-(4-fluorophenyl)-1H-indoles indicates the potential of similar structures, including 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, in psychiatric and neurological disorders treatment. These compounds' noncataleptogenic profile suggests they may offer new avenues for antipsychotic drug development without the typical side effects associated with current treatments (J. Perregaard et al., 1992).
Antimicrobial and Anticonvulsant Properties
The structure-activity relationship studies, such as those conducted on substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, have demonstrated the role of specific functional groups in enhancing antimicrobial and anticonvulsant properties. This suggests that compounds like 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one could be engineered to target a wide range of biological targets, thereby extending their applicability in medicinal chemistry (Guy Georges et al., 1989).
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-19-3-1-17(2-4-19)20-5-6-21(27)26(24-20)15-16-7-11-25(12-8-16)22(28)18-9-13-29-14-10-18/h1-6,16,18H,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIGETMIGXEYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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